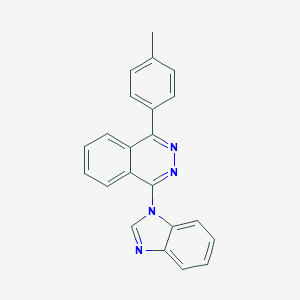![molecular formula C21H15N3S2 B381110 3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole CAS No. 315694-03-2](/img/structure/B381110.png)
3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole” is a compound that belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves reacting substituted-2-hydrazinobenzothiazole with various substituted benzoic acids in POCl3 under reflux condition . The structures of the synthesized compounds are confirmed on the basis of their elemental analysis .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Chemical Reactions Analysis
The position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds, with meta and para positions leading to improved activity compared to the ortho position .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
It is known that triazole derivatives are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Direcciones Futuras
The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is considered a suitable pharmacophore to develop potent urease inhibitors . Future research may focus on the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Propiedades
IUPAC Name |
1-benzhydrylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3S2/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)26-21-23-22-20-24(21)17-13-7-8-14-18(17)25-20/h1-14,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGJZDUIPVAOKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NN=C4N3C5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-isopropylphenyl)-3-thiophenecarboxylate](/img/structure/B381028.png)
![3-amino-5-(4-isopropylphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381029.png)
![2-[(difluoromethyl)sulfanyl]-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381030.png)
![methyl 4-(3-{[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B381034.png)
![ethyl 2,4-dimethyl-5-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B381035.png)
![Methyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate](/img/structure/B381036.png)
![methyl 4-(3-(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B381039.png)
![ethyl 2,4-dimethyl-5-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B381040.png)
![dimethyl 5-(2,5-dimethyl-3-{[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}-1H-pyrrol-1-yl)isophthalate](/img/structure/B381041.png)
![ethyl 4-(4-tert-butylphenyl)-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B381044.png)
![1-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B381045.png)
![2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B381047.png)

![2-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B381051.png)